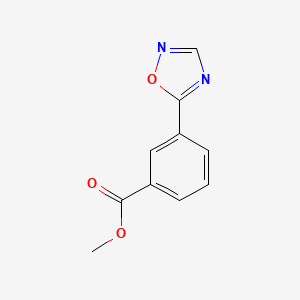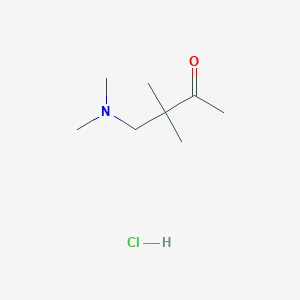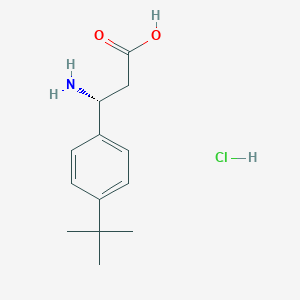
1-Boc-4-Cyano-4-hydroxypiperidin
Übersicht
Beschreibung
1-Boc-4-cyano-4-hydroxypiperidine is an organic compound with the molecular formula C11H18N2O3 . It has an average mass of 226.272 Da and a monoisotopic mass of 226.131744 Da . This compound is commonly used in the field of organic chemistry as a protecting group.
Synthesis Analysis
The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is treated with distilled water and liquid ammonia to achieve alkalinity . The mixture is then extracted with toluene, dried with anhydrous magnesium sulfate, and vacuum filtered to obtain 4-piperidone . The 4-piperidone is then dissolved in methanol, sodium borohydride is added, and the mixture is refluxed . After concentration, dilute hydrochloric acid is added to adjust the pH value, and dichloromethane is added to separate out the water layer . The organic phase is retained, dried with anhydrous magnesium sulfate overnight, and vacuum filtered . After concentration, n-hexane is added, and the mixture is refrigerated to crystallize . The crystals are vacuum filtered, methanol, potassium carbonate, and di-tert-butyl dicarbonate are added, and the mixture is refluxed . After filtering and concentrating, petroleum ether is added, and the mixture is refrigerated to crystallize, thereby obtaining the final white crystal product .Molecular Structure Analysis
The molecular structure of 1-Boc-4-cyano-4-hydroxypiperidine consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
1-Boc-4-cyano-4-hydroxypiperidine is an organic heterocyclic compound, which can be used as pharmaceutical intermediates . The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine is through the dehydration of oximes and amides to nitriles .Physical and Chemical Properties Analysis
1-Boc-4-cyano-4-hydroxypiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 71.4±6.0 kJ/mol and a flash point of 177.7±27.9 °C . The compound has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 193.8±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von N-heterocyclischen Alkylethern
“1-Boc-4-Cyano-4-hydroxypiperidin” wird bei der Synthese von N-heterocyclischen Alkylethern über die Mitsunobu-Reaktion verwendet . Die Mitsunobu-Reaktion ist eine organische Reaktion, die primäre oder sekundäre Alkohole in Ester, Ether, Amine und Thioether umwandelt.
Bildung von substituierten Piperidinen
Diese Verbindung spielt eine Rolle bei der Bildung verschiedener Piperidinderivate, einschließlich substituierter Piperidine . Substituierte Piperidine sind eine Klasse organischer Verbindungen, die einen Piperidinring enthalten, der mit einer oder mehreren Gruppen substituiert ist. Sie sind in der pharmazeutischen Industrie wichtig und kommen in vielen Klassen von Medikamenten vor.
Bildung von Spiropiperidinen
“this compound” kann auch an der Bildung von Spiropiperidinen beteiligt sein . Spiropiperidine sind eine Art organischer Verbindung, die aus einem Piperidinring und einer anderen cyclischen Struktur besteht, die sich ein einziges Atom teilen. Sie wurden auf ihre potenziellen pharmakologischen Eigenschaften untersucht.
Bildung von kondensierten Piperidinen
Diese Verbindung wird auch bei der Bildung von kondensierten Piperidinen verwendet . Kondensierte Piperidine sind eine Klasse organischer Verbindungen, bei denen ein Piperidinring mit einem oder mehreren anderen Ringen verschmolzen ist.
Bildung von Piperidinonen
“this compound” wird bei der Bildung von Piperidinonen verwendet . Piperidinone sind eine Klasse organischer Verbindungen, die einen Piperidinring und eine Ketongruppe enthalten. Sie werden bei der Synthese verschiedener Arzneimittel verwendet.
Pharmazeutische Anwendungen
Piperidinderivate, einschließlich derer, die aus “this compound” synthetisiert wurden, wurden in mehr als zwanzig Klassen von Arzneimitteln gefunden . Sie werden aufgrund ihrer biologischen Aktivität bei der Entwicklung potenzieller Medikamente eingesetzt.
Biologische Evaluierung potenzieller Medikamente
Die Verbindung wird bei der Entdeckung und biologischen Bewertung potenzieller Medikamente verwendet, die eine Piperidin-Einheit enthalten . Dazu gehören Tests der biologischen Aktivität dieser potenziellen Medikamente im Labor.
Studie der Kupfer-katalysierten N - versus O -Arylierung
“this compound” kann bei der Untersuchung der Kupfer-katalysierten N - versus O -Arylierung verwendet werden . Dies ist eine Art chemischer Reaktion, bei der eine Arylgruppe in ein Molekül eingeführt wird, das von Kupfer katalysiert wird. Diese Reaktion ist wichtig bei der Synthese komplexer organischer Moleküle.
Wirkmechanismus
Mode of Action
It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . The exact interaction of 1-Boc-4-cyano-4-hydroxypiperidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of N-heterocyclic alkyl ethers
Result of Action
As the compound is used in the synthesis of N-heterocyclic alkyl ethers , it can be inferred that it may have a role in the formation of these ethers.
Safety and Hazards
1-Boc-4-cyano-4-hydroxypiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Biochemische Analyse
Biochemical Properties
1-Boc-4-cyano-4-hydroxypiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, facilitating its integration into biochemical pathways .
Cellular Effects
1-Boc-4-cyano-4-hydroxypiperidine influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cellular proliferation and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of 1-Boc-4-cyano-4-hydroxypiperidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-cyano-4-hydroxypiperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-4-cyano-4-hydroxypiperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
1-Boc-4-cyano-4-hydroxypiperidine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions . The compound can also affect metabolic flux by altering the levels of key metabolites in these pathways.
Transport and Distribution
Within cells and tissues, 1-Boc-4-cyano-4-hydroxypiperidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
1-Boc-4-cyano-4-hydroxypiperidine is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGFFFOCPKWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694600 | |
| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908140-15-8 | |
| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
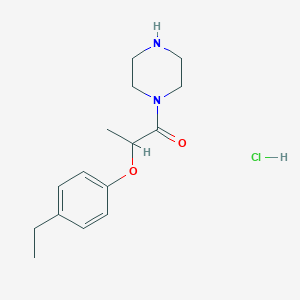



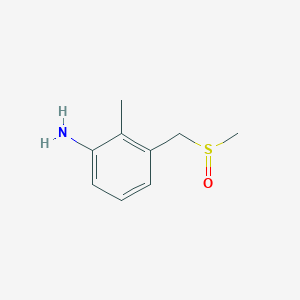
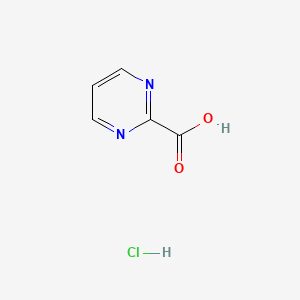

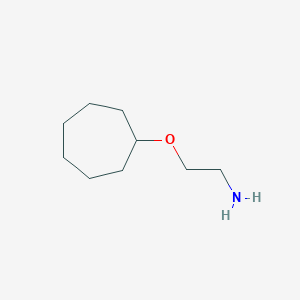


amine hydrochloride](/img/structure/B1441446.png)
